リン酸水素二ナトリウム

概要

説明

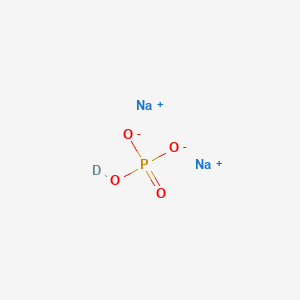

Disodium deuterium phosphate, also known as disodium hydrogen phosphate-D1, is a chemical compound with the formula DNa₂O₄P. It is a deuterated form of disodium hydrogen phosphate, where the hydrogen atom is replaced by deuterium. This compound is used in various scientific research applications due to its unique properties .

科学的研究の応用

Disodium deuterium phosphate is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a reagent in isotopic labeling studies and as a buffer in various chemical reactions.

Biology: Employed in metabolic studies to trace deuterium incorporation in biological systems.

Medicine: Utilized in the development of deuterated drugs and in studies involving deuterium’s effects on biological processes.

Industry: Applied in the production of deuterated materials and as a component in specialized industrial processes .

作用機序

Target of Action

Disodium deuterium phosphate primarily targets the intestinal lumen . It is used to treat conditions like constipation and to cleanse the bowel before a colonoscopy . The compound’s role is to increase the amount of solute present in the intestinal lumen, thereby creating an osmotic gradient which draws water into the lumen .

Mode of Action

The mode of action of disodium deuterium phosphate involves its interaction with its primary target, the intestinal lumen. The compound works by increasing the amount of solute present in the intestinal lumen, creating an osmotic gradient . This osmotic gradient draws water into the lumen, leading to increased mobility through the large intestine . This process results in the distention and promotion of peristalsis, leading to the evacuation of the bowel .

Biochemical Pathways

Disodium deuterium phosphate affects the biochemical pathways related to phosphate balance and carbon flux . Phosphates are ubiquitous molecules that enable critical intracellular biochemical reactions . Therefore, cells have elaborate responses to phosphate limitation . Phosphorous participates in bone deposition, calcium metabolism, utilization of B complex vitamins, and acts as a buffer in acid-base equilibrium .

Pharmacokinetics

The pharmacokinetics of disodium deuterium phosphate, like other deuterated compounds, can be influenced by the kinetic isotope effect . Due to the twofold higher mass of deuterium compared with hydrogen, the C-D bond is much more resistant toward oxidative processes . This resistance can potentially improve the safety, efficacy, and/or tolerability of a therapeutic agent .

Result of Action

The result of the action of disodium deuterium phosphate is the increased mobility through the large intestine, leading to the distention and promotion of peristalsis, and the evacuation of the bowel . This can help in conditions like constipation and in preparing the bowel for a colonoscopy .

Action Environment

The action, efficacy, and stability of disodium deuterium phosphate can be influenced by various environmental factors. For instance, deuteration can be influenced by the acidic nature of α hydrogens . They can be exchanged with deuterium by reaction with D2O (heavy water). The process is accelerated by the addition of an acid or base; an excess of D2O is required . Moreover, the unique properties of deuterium suggest that it would have a significant impact on biological systems . Deuteration alters, or altogether disrupts numerous physiological processes, as well as the morphology of affected cells or organisms .

生化学分析

Biochemical Properties

Disodium deuterium phosphate plays a significant role in biochemical reactions, particularly those involving phosphate metabolism. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes like alkaline phosphatase, which catalyzes the hydrolysis of phosphate esters . The interaction between disodium deuterium phosphate and these enzymes is crucial for understanding the enzyme kinetics and the role of deuterium in biochemical reactions. Additionally, the compound’s interaction with proteins can influence protein folding and stability, as deuterium can affect hydrogen bonding and hydrophobic interactions .

Cellular Effects

Disodium deuterium phosphate has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that deuterium can affect the stability and function of proteins and nucleic acids, leading to changes in gene expression . The presence of disodium deuterium phosphate in the cellular environment can also impact cellular metabolism by modifying the activity of metabolic enzymes and altering the flux of metabolic pathways .

Molecular Mechanism

The molecular mechanism of disodium deuterium phosphate involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Disodium deuterium phosphate can bind to active sites of enzymes, potentially inhibiting or activating their activity . This binding can lead to changes in the enzyme’s conformation and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of disodium deuterium phosphate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that disodium deuterium phosphate is relatively stable under standard laboratory conditions, but its effects on cellular function can vary over time . Long-term exposure to disodium deuterium phosphate in in vitro or in vivo studies has shown that it can lead to changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of disodium deuterium phosphate can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular metabolism and function . Studies have shown that there are threshold effects, where certain dosages are required to observe specific biochemical or physiological changes. Additionally, high doses of disodium deuterium phosphate can lead to toxic or adverse effects, including disruptions in metabolic pathways and cellular damage .

Metabolic Pathways

Disodium deuterium phosphate is involved in various metabolic pathways, particularly those related to phosphate metabolism. It interacts with enzymes such as phosphatases and kinases, which play crucial roles in the regulation of metabolic flux and metabolite levels . The compound can influence the activity of these enzymes, leading to changes in the overall metabolic state of the cell. Additionally, disodium deuterium phosphate can affect the levels of key metabolites, such as ATP and NADPH, which are essential for cellular energy and redox balance .

Transport and Distribution

The transport and distribution of disodium deuterium phosphate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via phosphate transporters, which facilitate its uptake and distribution within the cell . Once inside the cell, disodium deuterium phosphate can localize to various cellular compartments, including the cytoplasm and organelles, where it can exert its biochemical effects . The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of disodium deuterium phosphate is an important aspect of its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, where it can interact with key biomolecules and influence cellular processes . Targeting signals and post-translational modifications can direct disodium deuterium phosphate to these compartments, ensuring its proper localization and function . The subcellular localization of the compound can also affect its activity, as different cellular environments can modulate its interactions and biochemical effects .

準備方法

Synthetic Routes and Reaction Conditions

Disodium deuterium phosphate can be synthesized by reacting deuterated phosphoric acid (D₃PO₄) with sodium hydroxide (NaOH). The reaction typically occurs in an aqueous solution and can be represented as follows:

D3PO4+2NaOH→DNa2O4P+2H2O

Industrial Production Methods

Industrial production of disodium deuterium phosphate involves a two-step process. First, dicalcium phosphate is treated with sodium bisulfate to produce monosodium phosphate. The resulting solution is then partially neutralized with sodium hydroxide to yield disodium deuterium phosphate .

化学反応の分析

Types of Reactions

Disodium deuterium phosphate undergoes various chemical reactions, including:

Neutralization: Reacts with acids to form deuterated phosphoric acid and sodium salts.

Hydrolysis: In aqueous solutions, it can hydrolyze to form deuterated phosphoric acid and sodium hydroxide.

Substitution: Can participate in substitution reactions where the deuterium atom is replaced by other isotopes or elements.

Common Reagents and Conditions

Common reagents used in reactions with disodium deuterium phosphate include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and other deuterated compounds. Reactions typically occur under standard laboratory conditions, such as room temperature and atmospheric pressure .

Major Products

The major products formed from reactions involving disodium deuterium phosphate include deuterated phosphoric acid, sodium salts, and various deuterated organic and inorganic compounds .

類似化合物との比較

Similar Compounds

Disodium hydrogen phosphate (Na₂HPO₄): The non-deuterated form of disodium deuterium phosphate.

Monosodium phosphate (NaH₂PO₄): A related compound with one sodium atom and two hydrogen atoms.

Trisodium phosphate (Na₃PO₄): A compound with three sodium atoms and no hydrogen atoms.

Uniqueness

Disodium deuterium phosphate is unique due to the presence of deuterium, which imparts distinct isotopic properties. This makes it valuable in research applications where isotopic labeling and tracing are required. Its deuterated nature also provides insights into reaction mechanisms and molecular interactions that are not possible with non-deuterated compounds .

特性

IUPAC Name |

disodium;deuterio phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q2*+1;/p-2/i/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIILDVGGAEEIG-DYCDLGHISA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNa2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.965 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

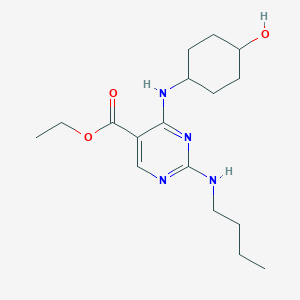

![Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1412402.png)

![(R)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate](/img/structure/B1412407.png)